

Spectroscopic Profile of Pentadecanoyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Pentadecanoyl chloride*

Cat. No.: B104569

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Pentadecanoyl chloride** (C₁₅H₂₉ClO), a long-chain fatty acyl chloride. The information presented herein is essential for its identification, characterization, and quality control in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for **Pentadecanoyl chloride**. These values are derived from established principles of spectroscopy and data from homologous long-chain acyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **Pentadecanoyl chloride** (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.85	Triplet	2H	α -CH ₂ (adjacent to C=O)
~1.70	Quintet	2H	β -CH ₂
~1.25	Broad Singlet	22H	-(CH ₂) ₁₁ -
~0.88	Triplet	3H	Terminal CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Pentadecanoyl chloride** (in CDCl₃)

Chemical Shift (ppm)	Assignment
~173	C=O (Carbonyl)
~47	α -C (adjacent to C=O)
~32	β -C
~29.7 - ~29.1	-(CH ₂) ₁₀ -
~25	γ -C
~22.7	ω -1 (CH ₂ adjacent to terminal CH ₃)
~14.1	ω (Terminal CH ₃)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Pentadecanoyl chloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925	Strong	C-H Asymmetric Stretch (CH ₂)
~2855	Strong	C-H Symmetric Stretch (CH ₂)
~1800	Very Strong	C=O Stretch (Acyl Chloride)
~1465	Medium	C-H Bend (Scissoring)
~720	Medium	C-H Rocking
~650	Medium	C-Cl Stretch

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of **Pentadecanoyl chloride**

m/z	Proposed Fragment	Notes
260/262	[M] ⁺	Molecular ion peak (presence of ³⁵ Cl and ³⁷ Cl isotopes in a ~3:1 ratio)
225	[M - Cl] ⁺	Acylium ion, often a prominent peak resulting from the loss of the chlorine radical.
57	[C ₄ H ₉] ⁺	Result of alkyl chain fragmentation.
43	[C ₃ H ₇] ⁺	Result of alkyl chain fragmentation.
29	[C ₂ H ₅] ⁺	Result of alkyl chain fragmentation.

Experimental Protocols

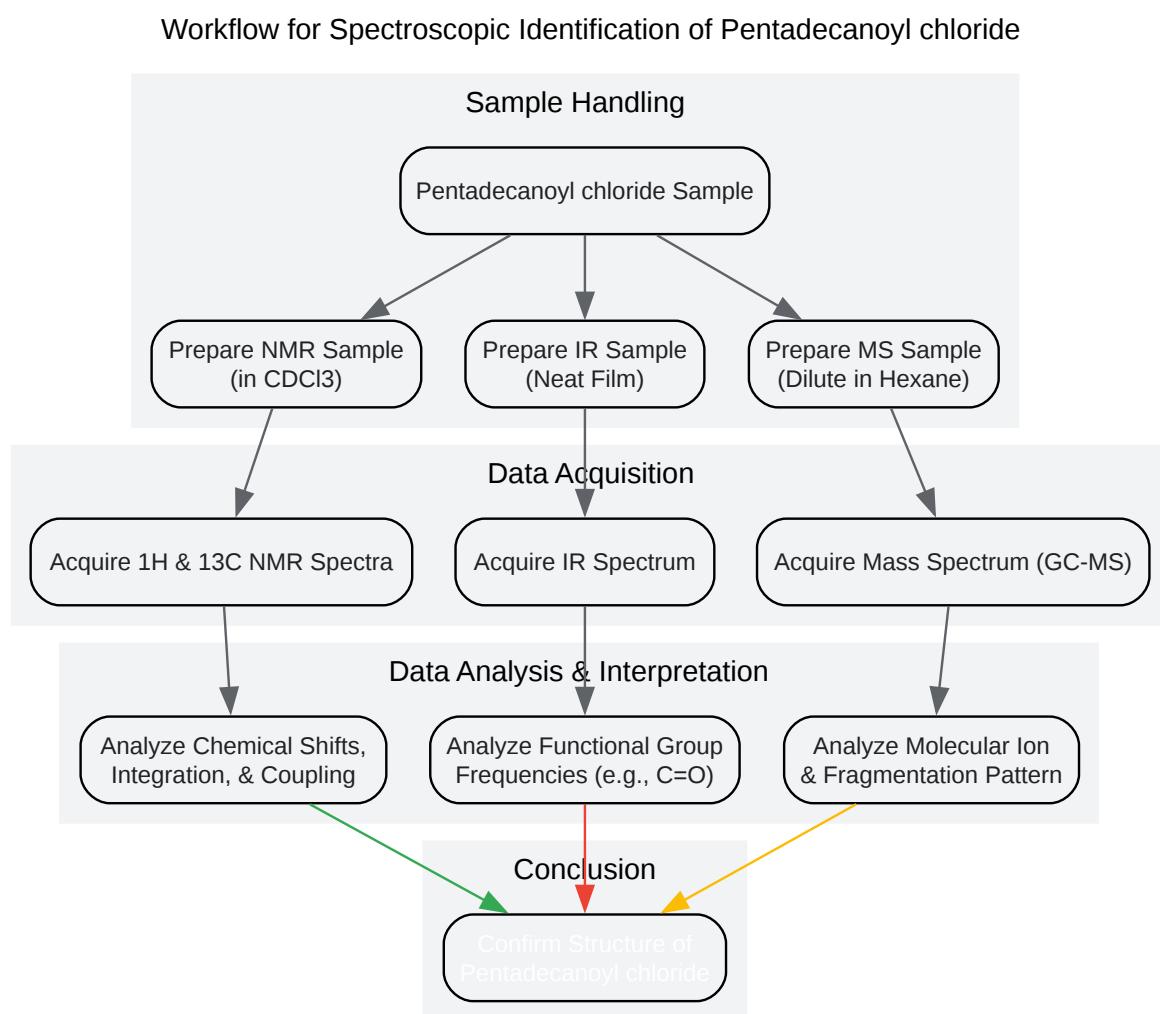
The following are generalized protocols for the spectroscopic analysis of liquid long-chain acyl chlorides like **Pentadecanoyl chloride**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Pentadecanoyl chloride** in ~0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical spectral width: 0-10 ppm.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A longer acquisition time and a greater number of scans will be necessary compared to ^1H NMR due to the low natural abundance of ^{13}C .
 - Typical spectral width: 0-200 ppm.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS.

Infrared (IR) Spectroscopy

- Sample Preparation: As **Pentadecanoyl chloride** is a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:


- Record a background spectrum of the empty sample holder.
- Place the prepared sample in the spectrometer's sample compartment.
- Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dilute a small amount of **Pentadecanoyl chloride** in a volatile organic solvent such as hexane or dichloromethane. The concentration should be in the range of 1 µg/mL to 1 mg/mL, depending on the ionization technique and instrument sensitivity.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight). Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this type of compound.
- GC-MS Acquisition:
 - GC conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure proper separation and elution.
 - Ionization: Use standard EI at 70 eV.
 - Mass Analyzer: Scan a mass range of m/z 20 to 300.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern of long-chain alkanes often shows clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups[1].

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis and identification of a chemical compound like **Pentadecanoyl chloride**.

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for **Pentadecanoyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Pentadecanoyl chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104569#spectroscopic-data-for-pentadecanoyl-chloride-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com